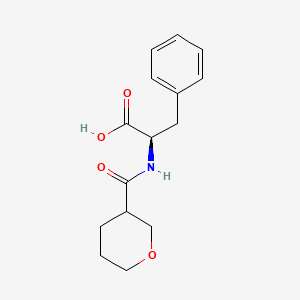![molecular formula C17H21NO3 B6629584 (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)
(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid, also known as Boc-3-Phenylproline, is a synthetic amino acid that has gained significant attention in the scientific community due to its unique structure and potential applications in various fields.
Mechanism of Action
The mechanism of action of (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline is not fully understood. However, studies have suggested that it may interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to modulate the immune system, improve wound healing, and enhance cognitive function.
Advantages and Limitations for Lab Experiments
(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its high cost and limited availability.
Future Directions
There are several future directions for the research on (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, viral infections, and autoimmune disorders. Another direction is to investigate its role in modulating the immune system and its potential application in immunotherapy. Additionally, further research can be conducted to optimize the synthesis method of (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline and improve its selectivity and efficacy.
Synthesis Methods
The synthesis of (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline involves the reaction between Boc-protected 3-phenylalanine and bicyclo[4.1.0]hept-2-ene-7-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline.
Scientific Research Applications
(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline has been widely used in scientific research due to its unique structure and potential applications in various fields. It has been used as a building block in the synthesis of peptides and peptidomimetics. (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline-containing peptides have shown promising results in drug discovery, as they exhibit improved stability, bioavailability, and selectivity. (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline has also been used as a chiral auxiliary in asymmetric synthesis, as it can induce high enantioselectivity in various reactions.
properties
IUPAC Name |
(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(15-12-8-4-5-9-13(12)15)18-14(17(20)21)10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2,(H,18,19)(H,20,21)/t12?,13?,14-,15?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHVUFWRMOCOO-MIGSVPMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C2C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Bicyclo[2.2.1]heptane-2-carbonylamino)-2-fluorobenzoic acid](/img/structure/B6629521.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629522.png)

![3-Methyl-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]butanamide](/img/structure/B6629534.png)



![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)
![(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6629564.png)
![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)


![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)
![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)